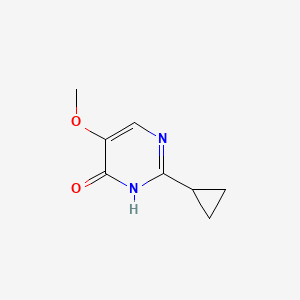![molecular formula C36H62O9 B14868431 (2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14868431.png)
(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylcorydaldine is a naturally occurring alkaloid found in various plant species, including those in the Magnoliaceae family. It is known for its unique chemical structure and potential biological activities. The compound has garnered interest in scientific research due to its promising pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methylcorydaldine can be synthesized through several methods. One common approach involves the methylation of corydaldine, a related alkaloid. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, under basic conditions. The process involves the following steps:
Methylation: Corydaldine is treated with a methylating agent in the presence of a base like potassium carbonate.
Purification: The reaction mixture is purified using chromatographic techniques to isolate N-Methylcorydaldine.
Industrial Production Methods
Industrial production of N-Methylcorydaldine may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes:
Plant Extraction: The plant material is air-dried and ground into a fine powder.
Solvent Extraction: The powdered plant material is extracted using solvents like methanol or ethanol.
Purification: The crude extract is purified through chromatographic techniques to obtain pure N-Methylcorydaldine.
Análisis De Reacciones Químicas
Types of Reactions
N-Methylcorydaldine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolones.
Reduction: Reduction reactions can convert N-Methylcorydaldine to its reduced forms.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used in substitution reactions.
Major Products Formed
Oxidation: Quinolone derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
N-Methylcorydaldine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
N-Methylcorydaldine exerts its effects through several mechanisms:
Inhibition of Enzymes: The compound inhibits gastric H+/K±ATPase activity, reducing gastric acid secretion.
Molecular Targets: It targets specific enzymes and receptors involved in gastrointestinal function.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
N-Methylcorydaldine is compared with other similar compounds, such as:
Liriodenine: Another alkaloid with similar biological activities.
Anonaine: Known for its anti-inflammatory properties.
Thalifoline: Exhibits similar pharmacological effects.
Uniqueness
N-Methylcorydaldine is unique due to its specific chemical structure and potent biological activities. Its ability to inhibit gastric H+/K±ATPase sets it apart from other related alkaloids.
Conclusion
N-Methylcorydaldine is a fascinating compound with significant potential in various scientific fields. Its unique chemical properties and biological activities make it a valuable subject of research in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C36H62O9 |
|---|---|
Peso molecular |
638.9 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24-,25+,26-,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1 |
Clave InChI |
UNCMRQFSKAVFQU-WUTKLLPQSA-N |
SMILES isomérico |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)O)C)C |
SMILES canónico |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)O)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14868349.png)
![2-(4-Methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14868357.png)

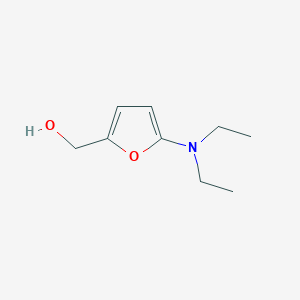


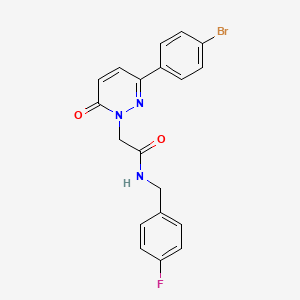
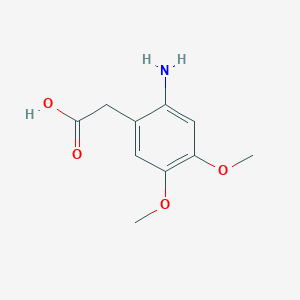
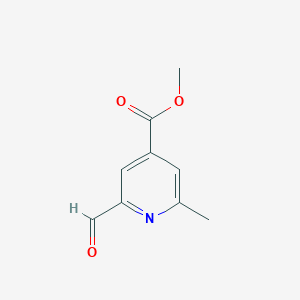
![7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14868385.png)
![1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868387.png)

